molecular formula C11H10ClNO B13160114 3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile

3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile

Cat. No.: B13160114
M. Wt: 207.65 g/mol
InChI Key: NLHVGGNQNWUOIJ-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile is an organic compound that features a chlorophenyl group, a methyloxirane ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-chlorobenzyl chloride with 3-methyloxirane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial-scale purification methods, including distillation and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxirane derivatives with additional functional groups.

    Reduction: Primary amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Chlorophenyl)methyl]-3-hydroxy-2,2-dimethylpropanoate: A structurally similar compound with different functional groups.

    3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Another compound with a chlorophenyl group and different core structure.

Uniqueness

3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile is unique due to its combination of a chlorophenyl group, a methyloxirane ring, and a carbonitrile group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Biological Activity

3-[(4-Chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Characteristics:

PropertyValue
Molecular FormulaC11_{11}H10_{10}ClN O
Molecular Weight207.66 g/mol
IUPAC NameThis compound
InChI KeyMWMTUAAXTBPABT-UHFFFAOYSA-N

The compound features a chlorophenyl group attached to an oxirane ring and a carbonitrile functional group, contributing to its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its electrophilic nature. The oxirane ring can act as a reactive site, allowing the compound to form covalent bonds with nucleophiles in biological molecules, such as proteins and enzymes. This interaction may alter the function of these biomolecules, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit notable antimicrobial activities. For instance, studies have shown that derivatives of chlorophenyl-containing compounds can inhibit the growth of various pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism behind this activity often involves the induction of apoptosis through caspase-dependent pathways .

Case Studies

  • Cytotoxicity Assay : A study evaluating the cytotoxic effects of this compound on HeLa cells revealed a significant reduction in cell viability at higher concentrations, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against MRSA strains. Results showed that it effectively inhibited bacterial growth, suggesting its utility as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameBiological ActivityUnique Features
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-oneAnticancerDifferent functional group arrangement
3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazoleAntimicrobialDifferent core structure

These comparisons highlight how slight modifications in structure can influence biological activity, emphasizing the distinct properties of this compound.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C11H10ClNO/c1-11(10(7-13)14-11)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3

InChI Key

NLHVGGNQNWUOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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